6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

Phosphodiesterase inhibition Calcium channel modulation α1-adrenoceptor

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide (CAS 32871-94-6) is a synthetic 4-benzylisoquinoline alkaloid derivative that serves as a critical mechanistic comparator to papaverine, its 1-benzyl positional isomer. Both compounds share identical 6,7-dimethoxy substitution on the isoquinoline core and a 3,4-dimethoxybenzyl pendant, but differ fundamentally in the benzyl attachment position (C-4 vs.

Molecular Formula C20H22BrNO4
Molecular Weight 420.3 g/mol
CAS No. 32871-94-6
Cat. No. B13728863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide
CAS32871-94-6
Molecular FormulaC20H22BrNO4
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC)OC.[Br-]
InChIInChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15;/h5-6,8-12H,7H2,1-4H3;1H
InChIKeyNSWASABLHWBNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline Hydrobromide (CAS 32871-94-6): A 4-Benzylisoquinoline Structural Analog of Papaverine for Mechanism-Focused Pharmacological Research


6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide (CAS 32871-94-6) is a synthetic 4-benzylisoquinoline alkaloid derivative that serves as a critical mechanistic comparator to papaverine, its 1-benzyl positional isomer [1]. Both compounds share identical 6,7-dimethoxy substitution on the isoquinoline core and a 3,4-dimethoxybenzyl pendant, but differ fundamentally in the benzyl attachment position (C-4 vs. C-1), a regiochemical distinction that profoundly alters pharmacological target engagement, metabolic susceptibility, and chemical reactivity [2]. The hydrobromide salt form (MW ≈ 420.3 g/mol) provides enhanced aqueous solubility for in vitro assay compatibility, making this compound particularly suitable for structure-activity relationship (SAR) studies requiring the 4-benzyl pharmacophore [1].

Why Papaverine Cannot Substitute for 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline Hydrobromide in SAR and Mechanistic Studies


Despite sharing an identical empirical formula (C20H21NO4 as free base) and methoxy substitution pattern, papaverine (1-benzyl) and 6,7-dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline (4-benzyl) exhibit quantitatively and qualitatively distinct pharmacological profiles that preclude their interchangeable use in research or industrial settings. The benzyl attachment position dictates whether the compound functions primarily as a broad-spectrum phosphodiesterase (PDE) inhibitor (papaverine: PDE10A IC50 = 36 nM) or shifts toward calcium channel modulation and α1-adrenoceptor engagement (4-benzyl series) [1]. 4-Benzylisoquinolines demonstrate differential hepatic metabolic susceptibility compared to 1-benzyl analogs, with the 4-benzyl series (exemplified by PV2) showing 52% oral absorption and 83% first-pass hepatic extraction in rodent models [2]. Furthermore, the methylene bridge reactivity between the two positional series differs definitively, affecting synthetic derivatization routes and the stability of oxidation products [3]. These regioisomer-dependent differences mean that substituting papaverine for the 4-benzyl compound in calcium signaling, smooth muscle pharmacology, or binding-site characterization assays will yield fundamentally different, non-comparable results.

Quantitative Differentiation Evidence: 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline Hydrobromide vs. Closest Structural Analogs


Regiochemical Differentiation: 4-Benzyl vs. 1-Benzyl Substitution Determines PDE Inhibitory vs. Calcium Channel/Adrenoceptor Activity Profile

In a systematic structure-vascular activity study by Chuliá et al. (1997), papaverine (1-benzyl, unsaturated isoquinoline ring) exhibited significant inhibitory activity across all PDE isoforms isolated from bovine aorta, whereas three structurally related alkaloids with reduced or altered ring systems did not inhibit any PDE isoform [1]. The same study demonstrated that papaverine derivatives with partially or totally reduced isoquinoline rings acquire greater affinity for α1-adrenoceptors and lower affinity for benzothiazepine-binding sites on Ca2+ channels compared to papaverine, representing a fundamental mechanistic shift away from PDE inhibition [1]. This evidence directly demonstrates that modifications to the isoquinoline ring system and benzyl attachment position toggle the primary pharmacological mechanism between PDE inhibition (1-benzyl, unsaturated) and calcium entry blockade/α1-adrenoceptor antagonism (altered ring/4-substituted series). The 4-benzyl configuration of the target compound places it within the mechanistic class that disfavors broad PDE inhibition.

Phosphodiesterase inhibition Calcium channel modulation α1-adrenoceptor Vascular pharmacology Structure-activity relationship

Metabolic Stability Differentiation: Comparative In Vitro Hepatic Disappearance of 4-Benzyl vs. 1-Benzyl Isoquinolines

Coulomb et al. (1983) conducted a comparative in vitro metabolism study using sliced rat liver to directly compare the disappearance rates of papaverine (1-benzyl) and PV2 (6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, a close 4-benzyl analog of the target compound). Papaverine and PV2 were found to be equally sensitive to hepatic oxygenases, demonstrating comparable Phase I metabolic liability [1]. However, critical differentiation emerged within the 4-benzyl series itself: the 7-mono-isopropoxy and 6,7-di-isopropoxy derivatives of PV2 showed markedly reduced enzymatic O-dealkylation due to steric bulk, whereas this metabolic shielding was not observed in the 1-benzyl papaverine series [1]. PV2 and its 6-isopropoxy-desmethoxy derivative disappeared at identical rates, both more rapidly than the 7-isopropoxy isomer, establishing a regiospecific metabolic structure-activity relationship unique to the 4-benzyl scaffold [1]. These in vitro findings were confirmed by in vivo pharmacokinetic results, and the study also reported the comparative antispasmodic activity of these compounds [1].

Drug metabolism Hepatic clearance First-pass effect Cytochrome P450 Pharmacokinetics

4-Benzylisoquinoline-Specific Binding Site Characterization: High-Affinity Intestinal Receptor Engagement Distinct from 1-Benzyl Pharmacology

Servin et al. (1986) developed a radioiodinated probe, 6,7-dimethoxy-4-(4'-amino-3'-[125I]iodobenzyl)isoquinoline (125I-DMABI), based on the 4-benzylisoquinoline scaffold to characterize isoquinoline binding sites in rat intestinal membranes [1]. Scatchard analysis revealed two distinct classes of binding sites: a high-affinity, low-capacity site with Kd = 0.10 ± 0.02 μM (Bmax = 14 ± 2 pmol/mg protein) and a low-affinity, high-capacity site with Kd = 8.0 ± 1.1 μM (Bmax = 240 ± 31 pmol/mg protein) [1]. Critically, competitive binding experiments demonstrated that both 4-benzyl and 1-benzyl isoquinolines inhibit 125I-DMABI binding, but SAR analysis established the primordial role of 6,7-methoxy groups and the important contribution of the 4-benzyl configuration to binding affinity [1]. A high significant correlation was observed between competitive binding Ki values and functional relaxant IC50 values in rat intestine, directly linking the 4-benzyl binding site to the pharmacological response [1]. In human colonic membranes (Servin et al., 1988), the same 4-benzyl probe identified binding sites with even higher affinity: Kd = 0.02 ± 0.01 μM [2]. The 4-benzyl series binding was not influenced by 4'-substitutions but was strongly modulated by 6,7-substitutions (6-OH > 7-OH > 6,7-diOH) [2].

Radioligand binding Receptor pharmacology Smooth muscle relaxation Intestinal binding site Photoaffinity labeling

Calcium Entry Inhibition Selectivity: Unsaturated vs. Reduced Isoquinoline Ring Determines Mechanism of Smooth Muscle Relaxation

Anselmi et al. (1992) examined the mechanism of relaxant activity of six benzylisoquinolines in KCl-depolarized rat uterus to determine the minimal structural requirements for either non-specific smooth muscle relaxation (papaverine-like) or selective calcium entry blockade via potential-operated channels [1]. The study revealed a clear structural dichotomy: alkaloids containing an unsaturated heterocyclic ring (papaverine, papaverinol, papaveraldine, N-methylpapaverine, and dehydropapaverine) exhibited more specific activity profiles, whereas those with a tetrahydroisoquinoline (reduced) ring showed altered selectivity [1]. In Ca2+-free medium, sustained contractions induced by oxytocin or vanadate were relaxed by papaverine and its unsaturated analogs, but not by glaucine and laudanosine (reduced ring alkaloids), indicating that reduced-ring compounds lose the ability to inhibit intracellular calcium release [1]. This evidence establishes that the oxidation state of the isoquinoline ring system—a feature that can be modulated in the 4-benzyl series—is a critical determinant of whether a benzylisoquinoline acts via intracellular calcium pathway modulation or selective calcium entry blockade [1].

Calcium channel blockade Smooth muscle pharmacology Potential-operated channels Intracellular calcium Uterine relaxation

Vascular Reactivity Rank-Order Potency Differentiation: 4-Benzyl Scaffold Alters Vasorelaxant Potency Relative to Key Benzylisoquinoline Comparators

Chang et al. (1994) compared the pharmacological properties of three structurally similar benzylisoquinoline compounds—papaverine, higenamine, and GS 389—using isolated rat aorta and atrial preparations [1]. Against phenylephrine (3 μM)-induced contraction of rat aortic rings, the rank order of vasorelaxant potency was higenamine > papaverine > GS 389 [1]. Against high K+ (60 mM)-induced contraction, the rank order shifted to papaverine > GS 389 >> higenamine [1]. Critically, papaverine most strongly inhibited Ca2+-induced contraction of both K+-stimulated and phenylephrine-stimulated aorta among the three compounds, while higenamine was the least potent in inhibiting Ca2+-induced contraction in high K+ depolarized aorta [1]. GS 389, which shares the tetrahydroisoquinoline (reduced ring) feature with 4-benzyl tetrahydroisoquinoline derivatives, uniquely decreased heart rate without affecting contractility, whereas papaverine exhibited a biphasic cardiac effect (stimulation at low concentrations, depression above 30 μM) [1]. Both papaverine and GS 389 inhibited cAMP- and cGMP-dependent phosphodiesterases from rat atrial and ventricular tissue, while higenamine did not, demonstrating that PDE inhibition is not uniformly coupled to vasorelaxation within this compound class [1].

Vasorelaxation Rat aortic rings Potency ranking Phenylephrine contraction High K+ depolarization

Chemical Reactivity and Derivatization Potential: Differential Methylene Group Oxidation Behavior Enables 4-Benzyl-Specific Synthetic Modifications

Viel et al. (1989) conducted a systematic comparison of the chemical reactivity of the benzylic methylene group in 1-benzyl vs. 4-benzylisoquinoline series [1]. A definite difference in the behavior of the methylene group was established: 4-benzylisoquinolines could be oxidized to the corresponding 4-benzoylisoquinolines under conditions where 1-benzylisoquinolines (papaverine) exhibited different reactivity [1]. The study further examined the reactivity of the resulting 4-benzoyl ketones toward hydroxylamine, reduction reagents, and Grignard reagents, revealing a derivatization landscape specific to the 4-benzyl scaffold [1]. Complementary evidence from Carmody et al. (1980) demonstrated that anodic oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline—a direct reduced-ring derivative of the target compound—affords the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-1,4-dihydroisoquinolinium salts, providing additional synthetic entry points unique to the 4-benzyl series [2].

Synthetic chemistry Oxidation reactivity Methylene group 4-Benzoylisoquinoline Chemical derivatization

Recommended Research and Industrial Application Scenarios for 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline Hydrobromide Based on Quantified Differentiation Evidence


Calcium Signaling Mechanism Studies Requiring PDE-Independent Smooth Muscle Relaxation

For laboratories investigating calcium channel-mediated smooth muscle relaxation where PDE inhibition would confound data interpretation, 6,7-dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide provides a critical tool compound. As established by Chuliá et al. (1997), the 4-benzyl/reduced-ring isoquinoline scaffold lacks the broad PDE inhibitory activity characteristic of papaverine, shifting instead toward calcium channel and α1-adrenoceptor engagement [1]. This mechanistic selectivity is essential for dissecting calcium entry pathways in vascular, intestinal, or uterine smooth muscle preparations without the confounding elevation of cyclic nucleotides caused by PDE inhibition. Researchers comparing calcium channel blockers (e.g., verapamil) with benzylisoquinoline relaxants should use the 4-benzyl compound rather than papaverine to isolate calcium-dependent mechanisms [1].

Radioligand Development and Receptor Binding Site Characterization Using the 4-Benzyl Pharmacophore

The 4-benzylisoquinoline scaffold has been successfully employed as a high-affinity radioligand probe for characterizing isoquinoline binding sites with demonstrated pharmacological relevance. As shown by Servin et al. (1986, 1988), 125I-labeled 4-benzyl probes bind to specific intestinal and colonic membrane receptors with sub-micromolar affinity (Kd = 0.02–0.10 μM for high-affinity sites) and exhibit a direct, significant correlation between binding Ki and functional smooth muscle relaxation IC50 [2][3]. The target compound, 6,7-dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide, serves as the ideal non-radioactive parent scaffold for developing novel 4-benzyl-based affinity probes, photoaffinity labels, or fluorescent ligands targeting these pharmacologically validated binding sites. Its 4'-methoxy-substituted benzyl group provides a synthetic handle for further functionalization distinct from the 4'-chloro (PV2) or 4'-amino (DMABI) analogs previously explored [2].

Structure-Activity Relationship (SAR) Campaigns Exploring Regioisomer-Dependent Pharmacological Switching

For medicinal chemistry teams investigating how benzylisoquinoline regioisomerism controls pharmacological mechanism, the target compound is an essential comparator. The 4-benzyl vs. 1-benzyl (papaverine) pair constitutes one of the cleanest regioisomeric SAR comparisons available in the benzylisoquinoline alkaloid class, with identical molecular formula and substitution pattern differing only in benzyl attachment position. Systematic head-to-head testing of these two compounds across PDE panels, calcium channel assays, and receptor binding profiles can establish regioisomer-dependent pharmacological fingerprints. The differential methylene reactivity between the two series (Viel et al., 1989) further enables divergent synthetic derivatization strategies, allowing parallel SAR exploration from a single starting structural pair [4].

Metabolic Pathway Profiling and Prodrug Design Leveraging Regiospecific 6,7-O-Dealkylation Susceptibility

The 4-benzylisoquinoline scaffold exhibits a regiospecific hepatic metabolic profile, as demonstrated by Coulomb et al. (1983), where the 7-position isopropoxy derivative showed enhanced metabolic stability compared to the 6-position isomer due to steric shielding of O-dealkylation [5]. This regiospecificity is unique to the 4-benzyl series and provides a rational basis for designing metabolically stabilized or prodrug derivatives. Drug metabolism researchers can use the target compound as a baseline substrate to profile species-specific O-dealkylation rates, cytochrome P450 isoform mapping, and structure-metabolism relationship studies comparing 4-benzyl and 1-benzyl metabolic pathways. The quantified pharmacokinetic parameters established for close analog PV2 (52% oral absorption, 83% first-pass effect, 23% urinary / 72% fecal excretion) provide benchmark values for comparative oral bioavailability optimization [6].

Quote Request

Request a Quote for 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.